molecular formula C5H4O2S2 B13968952 4-Sulfanylthiophene-3-carboxylic acid CAS No. 98077-07-7

4-Sulfanylthiophene-3-carboxylic acid

Cat. No.: B13968952
CAS No.: 98077-07-7
M. Wt: 160.2 g/mol
InChI Key: ZOQGHNXZLLVLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfanylthiophene-3-carboxylic acid is a high-purity chemical reagent designed for scientific research and development. Thiophene derivatives are a versatile class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. These compounds are integral building blocks in organic synthesis and are widely utilized in the development of advanced materials. In the field of materials science, thiophene derivatives serve as key precursors for conductive polymers, organic semiconductors, and photovoltaic cells, driving innovation in flexible electronics and optoelectronic devices. The unique electronic properties of the thiophene ring facilitate significant π-π stacking interactions, which can influence the optical and electronic behavior of the resulting materials. In analytical and environmental chemistry, such compounds are employed as reference standards and reagents in chromatography and spectroscopy to analyze complex mixtures. Furthermore, in agricultural research, structurally related molecules are investigated for the development of novel agrochemicals. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the specific Certificate of Analysis for detailed lot-specific data, including purity and characterization information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98077-07-7

Molecular Formula

C5H4O2S2

Molecular Weight

160.2 g/mol

IUPAC Name

4-sulfanylthiophene-3-carboxylic acid

InChI

InChI=1S/C5H4O2S2/c6-5(7)3-1-9-2-4(3)8/h1-2,8H,(H,6,7)

InChI Key

ZOQGHNXZLLVLHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Sulfanylthiophene 3 Carboxylic Acid

Regioselective Synthesis Strategies for Substituted Thiophenes

Achieving the desired substitution pattern on the thiophene (B33073) ring is paramount for synthesizing complex target molecules. Regioselectivity—the control of where substituents are placed on the ring—can be achieved through various modern synthetic techniques. Classical methods often rely on the inherent reactivity of the thiophene ring, where electrophilic substitution typically occurs at the C2 or C5 positions. However, to functionalize the C3 or C4 positions, more advanced strategies are necessary. nii.ac.jp These methods include the use of directing groups, transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions, which allow for the precise and efficient construction of highly functionalized thiophene derivatives. nih.govbohrium.com

Directed Ortho Metalation (DoM) Approaches for Thiophene Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca The method relies on a directing metalation group (DMG) that coordinates to an organolithium base (such as n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol. acs.org

For thiophene systems, the inherent acidity of the C2 and C5 protons means that lithiation preferentially occurs at these positions. reddit.com However, a sufficiently powerful DMG at the C3 position can overcome this intrinsic reactivity and direct metalation to the C2 or C4 positions. Common directing groups for thiophenes include carboxamides, carbamates, and other Lewis-basic moieties. uwindsor.cauwindsor.ca For the synthesis of a 4-substituted-3-carboxylic acid derivative, one could envision a strategy where a directing group at the 3-position, such as a tertiary amide, directs lithiation to the C4 position. Subsequent reaction with a sulfur electrophile would install the desired sulfanyl (B85325) group or a precursor.

Table 1: Examples of Directing Groups in Thiophene Metalation

Directing Group (at C3) Metalating Agent Position of Lithiation Subsequent Electrophile
-CON(iPr)₂ s-BuLi/TMEDA C2 I₂
-CONEt₂ n-BuLi C2 Me₃SiCl
-OCONEt₂ s-BuLi/TMEDA C2 & C4 CO₂

This table illustrates the general principles of DoM on the thiophene ring. The choice of base and directing group can influence the site of metalation.

Palladium-Catalyzed Cross-Coupling Reactions for Thiol and Carboxylic Acid Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer mild conditions, high functional group tolerance, and excellent control over regiochemistry, making them highly suitable for the synthesis of complex molecules like 4-Sulfanylthiophene-3-carboxylic acid. nih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is one of the most versatile methods for forming C-C bonds. researchgate.net In the context of thiophene synthesis, it is widely used to couple thiophene boronic acids or esters with various aryl or vinyl halides, or vice versa. mdpi.com This allows for the construction of complex biaryl or substituted thiophene systems. nih.gov While not directly forming the sulfanyl or carboxylic acid groups, Suzuki coupling is crucial for preparing elaborately substituted thiophene precursors. For instance, a suitably functionalized thiophene halide can be coupled with a boronic acid to build a molecular scaffold that can be further elaborated to the target molecule. researchgate.netnih.gov

Table 2: Representative Suzuki-Miyaura Couplings on Thiophene Derivatives

Thiophene Substrate Coupling Partner Catalyst/Ligand Base Yield (%)
2-Bromothiophene Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ >95
3-Thiopheneboronic acid 2-Chloropyridine Pd(OAc)₂ / SPhos K₃PO₄ 91 acs.org
2-Bromo-5-(bromomethyl)thiophene Arylboronic acid Pd(PPh₃)₄ K₃PO₄ 25-76 nih.gov

This table provides examples of the versatility of the Suzuki-Miyaura reaction in functionalizing the thiophene core.

The introduction of a sulfur moiety onto the thiophene ring can be effectively achieved through palladium-catalyzed C-S cross-coupling reactions. These methods typically involve the coupling of a thiophene halide or triflate with a thiol or a thiol equivalent. rsc.org This approach offers a direct and regioselective route to aryl sulfides. For the synthesis of this compound, a precursor such as methyl 4-bromothiophene-3-carboxylate could be coupled with a protected thiol (e.g., triphenylmethyl mercaptan) or a sulfide (B99878) source (e.g., sodium sulfide), followed by deprotection or hydrolysis to yield the target compound. Recent advancements have also explored the direct decarbonylative thiolation of carboxylic acids using thioesters, providing a novel route to C-S bond formation. nih.gov

Multicomponent Reactions (MCRs) Incorporating Thiophene Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. tandfonline.com MCRs are characterized by their high atom economy, step economy, and operational simplicity. tandfonline.com Several MCRs have been developed for the synthesis of highly substituted thiophenes. nih.gov

The most well-known MCR for thiophene synthesis is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. bohrium.com While the classic Gewald reaction produces 2-aminothiophenes, variations of this and other MCRs can provide access to different substitution patterns. researchgate.net These reactions allow for the rapid assembly of the thiophene core with multiple substituents installed in a single, convergent step, which can then be modified to obtain the desired 4-sulfanyl-3-carboxylic acid structure.

Table 3: Generalized Scheme for Gewald Aminothiophene Synthesis

Component A (Carbonyl) Component B (Active Methylene) Sulfur Source Base Product Type
Cyclohexanone Malononitrile Elemental Sulfur (S₈) Morpholine 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene
Acetaldehyde Ethyl cyanoacetate Elemental Sulfur (S₈) Triethylamine Ethyl 2-amino-5-methylthiophene-3-carboxylate

This table illustrates the components of the Gewald reaction, a prominent MCR for thiophene synthesis.

Chemo- and Regiospecific Approaches to the this compound Skeleton

Synthesizing the this compound skeleton with its specific 3,4-disubstitution pattern requires a highly chemo- and regiospecific strategy. Direct synthesis via MCRs or electrophilic substitution is challenging for this pattern. A more plausible and controlled approach involves the sequential functionalization of a pre-functionalized thiophene, such as 3,4-dibromothiophene. This starting material allows for the selective introduction of the required functional groups at the C3 and C4 positions.

A potential synthetic route is outlined below:

Selective Monofunctionalization: Starting with 3,4-dibromothiophene, a selective metal-halogen exchange can be performed at one of the bromine atoms. For example, reaction with one equivalent of n-butyllithium at low temperature, followed by quenching with carbon dioxide (CO₂), would selectively install the carboxylic acid group at the C3 position to yield 4-bromothiophene-3-carboxylic acid.

Introduction of the Sulfanyl Group: The remaining bromine at the C4 position serves as a handle for introducing the sulfanyl group. This can be achieved via a palladium-catalyzed C-S coupling reaction. The 4-bromothiophene-3-carboxylic acid (or its corresponding ester for better solubility and to avoid side reactions) could be reacted with a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or a protected thiol equivalent in the presence of a suitable palladium catalyst and ligand. Subsequent hydrolysis of the ester (if used) would furnish the final product, this compound.

This stepwise approach ensures complete control over the regiochemistry, allowing for the specific construction of the desired 3,4-disubstituted thiophene skeleton.

Table 4: Proposed Synthetic Route to this compound

Step Starting Material Reagents Intermediate/Product Key Transformation
1 3,4-Dibromothiophene 1. n-BuLi, -78°C; 2. CO₂; 3. H₃O⁺ 4-Bromothiophene-3-carboxylic acid Regioselective Carboxylation

Cyclization Reactions for Thiophene Ring Formation with Pre-existing Functional Groups

Constructing the thiophene ring from acyclic precursors allows for the direct installation of substituents in a controlled manner. Several classical and modern cyclization reactions can be adapted to prepare the 3,4-disubstituted pattern of the target molecule.

One of the most prominent methods is the Fiesselmann Thiophene Synthesis , which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.org This reaction is a powerful tool for creating 3-hydroxy-2-thiophenecarboxylic acid derivatives, but its principles can be extended. wikipedia.org A hypothetical adaptation for the target compound could involve the reaction of a β-ketoester bearing a protected sulfanyl group with a thioglycolic acid ester, followed by cyclization and aromatization to yield the desired 3,4-substitution pattern. The reaction proceeds through a base-catalyzed 1,4-conjugate addition, followed by an intramolecular Dieckmann condensation to form the ring. derpharmachemica.com

The Paal-Knorr Thiophene Synthesis provides another foundational route, classically involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org To generate this compound, a specifically functionalized 1,4-dicarbonyl precursor would be required, where the carbon backbone already contains precursors to the carboxylic acid and sulfanyl groups at the appropriate positions.

More recent advancements focus on the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, which offer high atom economy and regioselectivity. nih.gov For instance, methods involving the cyclization of 1-mercapto-3-yn-2-ols can be catalyzed by palladium complexes to afford substituted thiophenes. nih.gov By selecting an alkyne precursor with an appropriately placed carboxylate or nitrile group, this methodology could be tailored to produce the 4-sulfanyl-3-carboxylic acid scaffold.

Table 1: Comparison of Cyclization Strategies for Thiophene Ring Formation
MethodKey PrecursorsGeneral PrinciplePotential for Target Synthesis
Fiesselmann SynthesisThioglycolic acid derivative + α,β-acetylenic ester/ketoneBase-catalyzed conjugate addition followed by intramolecular condensation. derpharmachemica.comwikipedia.orgHigh; requires appropriately substituted acetylenic precursors to install the sulfanyl and carboxyl groups at the C4 and C3 positions.
Paal-Knorr Synthesis1,4-Dicarbonyl compound + Sulfurizing agent (e.g., P₄S₁₀)Cyclization and dehydration/sulfurization of the dicarbonyl compound. wikipedia.orgModerate; depends on the availability of a suitably functionalized 1,4-dicarbonyl precursor.
Alkyne HeterocyclizationFunctionalized alkyne with a pendant thiol groupMetal-catalyzed or base-promoted intramolecular cyclization onto the alkyne. nih.govHigh; offers excellent regiocontrol and tolerance for functional groups like esters or nitriles.

Sequential Functionalization of Thiophene Derivatives

An alternative to de novo ring synthesis is the functionalization of a pre-formed thiophene ring. This approach is powerful for creating diverse derivatives from a common intermediate, such as thiophene-3-carboxylic acid.

A primary modern strategy involves the direct C-H activation of the thiophene ring. nih.gov The carboxylic acid at the C3 position can act as a directing group, guiding a transition metal catalyst to a specific C-H bond for functionalization. While C-H activation on thiophene often favors the C2 and C5 positions due to their higher reactivity, specialized directing groups or catalytic systems can achieve functionalization at the more challenging C4 position. acs.orgmdpi.com A sequential approach could involve blocking the more reactive C2 and C5 positions, followed by a directed C-H sulfenylation at the C4 position.

A more classical, yet effective, method relies on electrophilic halogenation followed by nucleophilic substitution . Thiophene rings are highly reactive towards electrophiles like bromine. wikipedia.org While direct bromination of thiophene-3-carboxylic acid would likely occur at the C5 or C2 position, strategic protection of these sites would allow for halogenation at C4. The resulting 4-halothiophene-3-carboxylic acid derivative can then undergo nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium sulfide or thiourea, to install the sulfanyl group.

A documented route to the isomeric 3-mercaptothiophene-4-carboxylic acid utilizes diazonium salt chemistry , a versatile method that can be applied here. tandfonline.com This strategy would begin with a 4-aminothiophene-3-carboxylic acid precursor. The amino group can be converted into a diazonium salt using nitrous acid. This reactive intermediate can then be treated with a sulfur-containing reagent, such as potassium ethyl xanthate followed by hydrolysis, to yield the target this compound. tandfonline.com This method offers a clean and high-yielding pathway if the corresponding amino-thiophene precursor is accessible. tandfonline.com

Table 2: Overview of Sequential Functionalization Routes
StrategyStarting MaterialKey StepsAdvantages
Direct C-H ActivationThiophene-3-carboxylic acid1. (Optional) Blocking of C2/C5 positions. 2. Directed C-H sulfenylation at C4.High step and atom economy; avoids halogenated intermediates.
Halogenation-SubstitutionThiophene-3-carboxylic acid1. Regioselective halogenation at C4. 2. Nucleophilic substitution with a sulfur reagent.Utilizes well-established and reliable reactions.
Diazonium Salt Chemistry4-Aminothiophene-3-carboxylic acid1. Diazotization of the amino group. 2. Reaction with a sulfur nucleophile.High yields and clean conversion of the amino group. tandfonline.com

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Mechanochemical Synthesis Techniques

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball-milling), can dramatically reduce waste and reaction times. tandfonline.com For example, a solvent-free, solid-supported, microwave-assisted thio-Claisen rearrangement has been developed for the synthesis of tri-substituted thiophenes. tandfonline.com This approach, where reagents are adsorbed onto a solid support like silica (B1680970) gel and irradiated, leads to clean and rapid reactions with good yields. tandfonline.com Such a technique could be adapted for a cyclization step in the synthesis of the target molecule.

Mechanochemical synthesis, where mechanical energy from grinding or milling initiates reactions, is another powerful solvent-free technique. It has been applied to various heterocyclic syntheses and could potentially be used for either the cyclization or functionalization steps, eliminating the need for bulk solvents and often enabling reactions between solid-state reagents.

Catalyst-Free or Biocatalytic Pathways for Selective Transformations

While many modern syntheses rely on precious metal catalysts, developing catalyst-free alternatives is a major goal of green chemistry. Several metal-free methods for thiophene synthesis have been reported. These often utilize inexpensive and readily available reagents like elemental sulfur. acs.org For example, a metal-free dehydration and sulfur cyclization of alkynols can produce substituted thiophenes, initiated by a trisulfur (B1217805) radical anion generated without a metal catalyst. acs.orgorganic-chemistry.org Another approach involves the reaction of substituted butadienes with potassium sulfide, which offers a transition-metal-free and atom-economical route to the thiophene core. organic-chemistry.org

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. While the de novo enzymatic synthesis of a thiophene ring is not common, enzymes could be employed for selective functional group manipulations on the thiophene precursor or core. For instance, lipases could be used for the selective hydrolysis of an ester group to the carboxylic acid, or oxidoreductases could be involved in managing the oxidation state of the sulfanyl group, all under environmentally benign conditions.

Atom Economy and Reaction Efficiency Maximization in Synthetic Routes

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitution or elimination reactions, where atoms are lost in byproducts.

When evaluating synthetic routes to this compound, cyclization reactions that proceed via addition mechanisms are highly desirable. For example, a hypothetical [3+2] cycloaddition to form the thiophene ring would have 100% atom economy in the ring-forming step. In contrast, a sequential functionalization route involving halogenation and substitution would have a lower atom economy, as atoms from the halogenating agent and the leaving group, as well as counter-ions, become waste products. Maximizing reaction efficiency involves designing synthetic pathways that are not only high-yielding but also have the highest possible atom economy.

Table 3: Atom Economy Analysis of Potential Reaction Types
Reaction TypeGeneral EquationTheoretical Atom EconomyRelevance to Target Synthesis
Addition/CycloadditionA + B → C100%Ideal for ring-forming cyclization steps where all precursor atoms are incorporated into the thiophene ring.
SubstitutionA-X + B-Y → A-B + X-Y< 100%Common in sequential functionalization (e.g., halogenation-substitution), but generates stoichiometric byproducts (X-Y).
CondensationA-OH + B-H → A-B + H₂O< 100%Characteristic of Fiesselmann or Paal-Knorr syntheses, which eliminate small molecules like water or alcohols. The byproduct (water) is benign.
C-H ActivationA-H + B-X → A-B + H-X< 100%More atom-economical than the halogenation-substitution route as it avoids a pre-functionalization step, but still produces a byproduct (H-X).

Chemical Reactivity and Derivatization Pathways of 4 Sulfanylthiophene 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety of 4-Sulfanylthiophene-3-carboxylic acid

The carboxylic acid group in this compound is a key site for derivatization, allowing for the formation of esters, amides, acyl halides, and anhydrides. These transformations are fundamental in organic synthesis for creating new chemical entities with potentially altered physical, chemical, and biological properties.

Esterification Reactions and Diverse Ester Derivatives

Esterification of thiophene-3-carboxylic acids is a common transformation. chemimpex.com For this compound, this can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a widely used approach. Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding esters. The choice of alcohol can be varied to produce a wide array of ester derivatives with different alkyl or aryl groups.

Reaction Type Reagents Product
Fischer-Speier EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Alkyl 4-sulfanylthiophene-3-carboxylate
AlkylationAlkyl Halide (e.g., Methyl iodide), Base (e.g., K₂CO₃)Alkyl 4-sulfanylthiophene-3-carboxylate

Amide Formation and Substituted Amidic Derivatives

The carboxylic acid moiety of this compound can be readily converted into amides by reaction with primary or secondary amines. chemimpex.com This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the formation of an O-acylisourea intermediate that is readily attacked by the amine. libretexts.org Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then smoothly reacts with the amine to form the amide. nih.gov The diversity of available amines allows for the synthesis of a large library of substituted amidic derivatives. A catalyst-free approach for amide bond formation from thiocarboxylic acids and amines has also been developed, where the disulfide acts as a key intermediate. nih.gov

Method Reagents Product
Carbodiimide (B86325) CouplingAmine (RNH₂), DCC, (optional DMAP)N-substituted 4-sulfanylthiophene-3-carboxamide
Via Acyl ChlorideAmine (RNH₂), Thionyl Chloride (SOCl₂) or Oxalyl ChlorideN-substituted 4-sulfanylthiophene-3-carboxamide

Anhydride (B1165640) and Acyl Halide Generation for Further Derivatization

For further derivatization, this compound can be converted into more reactive intermediates such as acid anhydrides and acyl halides. Acyl chlorides, for instance, are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.combeilstein-journals.org Thiophene-3-carbonyl chloride is a known compound that can be synthesized from thiophene-3-carboxylic acid. sigmaaldrich.comscbt.com These acyl halides are highly reactive electrophiles that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions, to yield esters, amides, and ketones, respectively. Acid anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent like acetic anhydride or by reacting an acyl halide with a carboxylate salt.

Derivative Reagents Key Features
Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Highly reactive, susceptible to nucleophilic attack.
Acid AnhydrideAcetic anhydride or Acyl halide + Carboxylate saltGood acylating agent, less reactive than acyl chlorides.

Decarboxylation Pathways and Mechanistic Investigations

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated by the presence of electron-withdrawing groups at the β-position to the carboxyl group. masterorganicchemistry.com For this compound, the thiophene (B33073) ring itself can influence the ease of decarboxylation. The mechanism of decarboxylation often involves the formation of a carbanion intermediate after the loss of CO₂, and the stability of this intermediate is a key factor. wikipedia.orglibretexts.org For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst like copper powder. The specific conditions and mechanistic pathway for the decarboxylation of this compound would require dedicated experimental investigation. It is known that bromination of some thiophenecarboxylic acids can lead to a bromination/decarboxylation sequence. beilstein-journals.org

Reactions of the Thiol Group (-SH) of this compound

The thiol group is another reactive center in the this compound molecule, primarily undergoing oxidation reactions. The sulfur atom in the thiol group can exist in various oxidation states, leading to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids.

Oxidation Reactions Leading to Disulfides and Higher Oxidation States

The oxidation of thiols to disulfides is a common and important reaction. sci-hub.se This can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. sci-hub.seyoutube.com The formation of a disulfide bond links two molecules of the parent thiol. Further oxidation of the thiol or the disulfide can lead to higher oxidation states of sulfur. More vigorous oxidizing conditions can convert the disulfide into more highly oxidized products, ultimately leading to the sulfonic acid. sci-hub.se The controlled oxidation of thiols to disulfides is a significant transformation in both biological and synthetic chemistry. biolmolchem.com The oxidation of thiols can proceed through either an ionic or a radical pathway depending on the oxidant and reaction conditions. researchgate.net

Oxidation Product Oxidizing Agent Resulting Functional Group
DisulfideAir (O₂), H₂O₂, I₂-S-S-
Sulfonic AcidStrong oxidizing agents (e.g., KMnO₄, HNO₃)-SO₃H
Selective Oxidation to Disulfides

The sulfanyl (B85325) group of this compound is readily oxidized to form the corresponding disulfide, 4,4'-disulfanediylbis(thiophene-3-carboxylic acid). This transformation is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. The reaction involves the formation of a sulfur-sulfur bond between two molecules of the parent compound.

Commonly employed oxidizing agents for this conversion include hydrogen peroxide, iodine, and air (in the presence of a suitable catalyst). The choice of oxidant and reaction conditions can be tuned to favor the formation of the disulfide over further oxidation to sulfonic acids.

Table 1: Exemplary Conditions for the Oxidation of Thiols to Disulfides

Oxidizing AgentCatalyst/SolventTemperatureNotes
Hydrogen Peroxide (H₂O₂)- / WaterRoom Temp.A green and efficient oxidant.
Iodine (I₂)Base / MethanolRoom Temp.Rapid and high-yielding.
Air (O₂)Metal CatalystVariesCan be a more sustainable approach.

This table represents general conditions for thiol oxidation and may require optimization for this compound.

Preparation of Sulfonic Acid Derivatives

More vigorous oxidation of the sulfanyl group in this compound leads to the formation of 4-sulfothiophene-3-carboxylic acid. This transformation requires stronger oxidizing agents than those used for disulfide formation. Reagents such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide under forcing conditions can effect this conversion. google.comgoogle.com The resulting sulfonic acid is a strong acid and exhibits the characteristic reactivity of this functional group, such as the formation of sulfonyl chlorides and sulfonamides.

The direct conversion of a thiol to a sulfonic acid involves a significant change in the oxidation state of the sulfur atom, from -1 in the thiol to +5 in the sulfonic acid. Careful control of the reaction conditions is necessary to prevent undesired side reactions on the thiophene ring or the carboxylic acid group. google.com

Alkylation Reactions for Thioether Formation and Subsequent Transformations

The sulfur atom of the sulfanyl group in this compound is nucleophilic and readily undergoes alkylation to form thioethers (sulfides). This S-alkylation is a versatile method for introducing a wide range of organic substituents onto the thiophene scaffold. The reaction typically proceeds via an Sₙ2 mechanism, where the deprotonated thiol (thiolate) attacks an alkyl halide or other electrophile. google.com

A common procedure involves the deprotonation of the thiol with a base, such as sodium hydroxide (B78521) or a tertiary amine, to generate the more nucleophilic thiolate anion in situ. This is followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). google.com The resulting thioethers can be further functionalized. For example, the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which have applications in medicinal chemistry and materials science.

An example of a derivative formed through this pathway is 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylic acid. matrix-fine-chemicals.com

Michael Addition Reactions with Activated Unsaturated Systems

The thiolate anion derived from this compound can act as a nucleophile in Michael addition reactions. This reaction involves the conjugate addition of the thiolate to an α,β-unsaturated carbonyl compound, such as an enone or an acrylate. This C-S bond-forming reaction is a powerful tool for the synthesis of more complex molecules.

The reaction is typically base-catalyzed, with the base serving to generate the thiolate nucleophile. The choice of solvent and temperature can influence the reaction rate and yield. The resulting Michael adducts contain a new thioether linkage at the β-position relative to the carbonyl group of the Michael acceptor.

Table 2: Common Michael Acceptors for Thiol Addition

Michael AcceptorGeneral Structure
α,β-Unsaturated KetoneR-CO-CH=CH-R'
α,β-Unsaturated EsterR-O-CO-CH=CH-R'
α,β-Unsaturated NitrileN≡C-CH=CH-R'

This table lists general classes of Michael acceptors.

Nucleophilic Substitutions Involving the Thiolate Anion

The thiolate anion of this compound can also participate in nucleophilic aromatic substitution (SₙAr) reactions. In this type of reaction, the thiolate displaces a leaving group, typically a halide, from an activated aromatic or heteroaromatic ring. The aromatic ring of the electrophile must be substituted with electron-withdrawing groups to facilitate the nucleophilic attack. This reaction provides a direct method for the synthesis of aryl thioethers.

Reactivity of the Thiophene Ring System in this compound

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity Considerations

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the sulfanyl group (-SH) and the carboxylic acid group (-COOH).

The sulfanyl group is an ortho-, para-directing activator. Its lone pair of electrons can be delocalized into the thiophene ring, increasing the electron density at the positions ortho and para to it (positions 5 and 3). However, the 3-position is already substituted. Therefore, the -SH group strongly directs incoming electrophiles to the 5-position.

The carboxylic acid group is a meta-directing deactivator. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the position meta to it, which in this case is the 5-position.

Table 3: Predicted Regioselectivity of EAS on this compound

ReactionElectrophilePredicted Major Product
BrominationBr₂5-Bromo-4-sulfanylthiophene-3-carboxylic acid
NitrationHNO₃/H₂SO₄5-Nitro-4-sulfanylthiophene-3-carboxylic acid
AcylationRCOCl/AlCl₃5-Acyl-4-sulfanylthiophene-3-carboxylic acid

Predictions are based on the established directing effects of the functional groups.

Nucleophilic Aromatic Substitution (NAS) Strategies on the Thiophene Nucleus

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this compound, the carboxylic acid group at the C3 position acts as a moderate electron-withdrawing group, which can activate the thiophene ring towards nucleophilic attack. However, the sulfanyl group at the C4 position is electron-donating, which may counteract this activation.

The most likely positions for nucleophilic attack would be the carbon atoms bearing a good leaving group, typically a halide, which would need to be introduced synthetically. For instance, if a halogen (e.g., Cl, Br) were present at the C2 or C5 position, an SNAr reaction could potentially occur. The carboxylic acid group would provide stabilization for a negative charge developing at the C2 position through resonance. Conversely, the electron-donating sulfanyl group would destabilize a negative charge at the C5 position. Therefore, a 2-halo-4-sulfanylthiophene-3-carboxylic acid derivative would be the more promising substrate for SNAr reactions.

Common nucleophiles for such reactions include alkoxides, amines, and thiolates. The reaction would likely require elevated temperatures and a polar aprotic solvent to proceed efficiently.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of a Halogenated this compound Derivative

SubstrateNucleophilePotential ProductReaction Conditions (Predicted)
2-Chloro-4-sulfanylthiophene-3-carboxylic acidSodium methoxide2-Methoxy-4-sulfanylthiophene-3-carboxylic acidMethanol, heat
2-Bromo-4-sulfanylthiophene-3-carboxylic acidPyrrolidine2-(Pyrrolidin-1-yl)-4-sulfanylthiophene-3-carboxylic acidDMSO, heat
5-Chloro-4-sulfanylthiophene-3-carboxylic acidSodium thiophenoxide5-(Phenylsulfanyl)-4-sulfanylthiophene-3-carboxylic acidDMF, heat (likely less favorable)

Disclaimer: The reactions and conditions in this table are hypothetical and based on general principles of SNAr reactions on substituted thiophenes.

Metalation and Lithiation Reactions on the Thiophene Ring System

Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. The regioselectivity of this reaction is directed by the substituents on the ring. In this compound, two acidic protons are present: the carboxylic acid proton and the sulfanyl proton. Treatment with a strong base like n-butyllithium (n-BuLi) would first lead to the deprotonation of both the carboxylic acid and the sulfanyl group, forming a dianion.

Further deprotonation of a ring C-H bond would require a stronger base or specific directing effects. The carboxylate group is a known ortho-directing group in lithiation reactions. Therefore, after the initial acid-base reactions, lithiation is most likely to occur at the C2 position, which is ortho to the carboxylic acid group. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Predicted Metalation/Lithiation and Subsequent Electrophilic Quenching of this compound

ReagentsIntermediateElectrophilePotential Product
1. 2 eq. n-BuLi, THF4-Thiolato-thiophene-3-carboxylate dilithium (B8592608) salt--
2. 1 eq. s-BuLi/TMEDA2-Lithio-4-thiolato-thiophene-3-carboxylate trilithium saltN,N-Dimethylformamide (DMF)2-Formyl-4-sulfanylthiophene-3-carboxylic acid
2. 1 eq. s-BuLi/TMEDA2-Lithio-4-thiolato-thiophene-3-carboxylate trilithium saltIodine (I₂)2-Iodo-4-sulfanylthiophene-3-carboxylic acid
2. 1 eq. s-BuLi/TMEDA2-Lithio-4-thiolato-thiophene-3-carboxylate trilithium saltChlorotrimethylsilane (TMSCl)4-Sulfanyl-2-(trimethylsilyl)thiophene-3-carboxylic acid

Disclaimer: The reaction pathways and products in this table are predictive and based on known directing group effects in the lithiation of substituted thiophenes.

Cycloaddition Reactions and Annulation Strategies Involving the Thiophene Ring

Thiophene and its derivatives can participate in cycloaddition reactions, although they are less reactive than more electron-rich dienes like furan. The aromaticity of the thiophene ring must be overcome, which often requires high temperatures or the use of highly reactive dienophiles. The substituents on the thiophene ring can influence its reactivity in these reactions.

As a diene in a [4+2] cycloaddition (Diels-Alder reaction), the electron-donating sulfanyl group at C4 and the electron-withdrawing carboxylic acid group at C3 would influence the frontier molecular orbitals. However, the inherent stability of the thiophene ring makes it a reluctant diene. More commonly, thiophenes can act as dienophiles or participate in other types of cycloadditions after suitable modification.

Annulation strategies, where a new ring is fused to the thiophene core, are also a viable functionalization pathway. This could involve, for example, the reaction of a suitably functionalized this compound derivative with a bifunctional reagent. For instance, a derivative with ortho-amino and carboxylate functionalities could undergo condensation with a 1,2-dicarbonyl compound to form a fused heterocyclic system.

Given the lack of specific examples for this compound, a generalized table of potential cycloaddition and annulation reactions is provided for illustrative purposes.

Table 3: Hypothetical Cycloaddition and Annulation Reactions Involving a this compound Derivative

Reaction TypeThiophene DerivativeReactantPotential Product Core Structure
[4+2] CycloadditionThis compound methyl esterMaleic anhydrideThieno[3,4-c]furan derivative (after subsequent steps)
Annulation2-Amino-4-sulfanylthiophene-3-carboxylic acid2,3-ButanedioneThieno[2,3-b]pyrazine derivative
Annulation2-Formyl-4-sulfanylthiophene-3-carboxylic acidEthyl acetoacetateThieno[2,3-b]pyridine derivative

Disclaimer: The reactions presented in this table are speculative and intended to illustrate potential synthetic pathways based on the known reactivity of functionalized thiophenes.

Computational Chemistry and Theoretical Studies of 4 Sulfanylthiophene 3 Carboxylic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool to model and predict the behavior of molecules at the atomic and electronic levels. For 4-Sulfanylthiophene-3-carboxylic acid, these calculations provide fundamental insights into its intrinsic properties.

Geometry Optimization and Conformational Landscape Analysis

The initial step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the potential energy of the molecule as a function of the spatial arrangement of its atoms. The lowest energy conformation represents the most stable structure.

Conformational analysis further explores the various spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. In the case of this compound, rotations around the C-S bond of the sulfanyl (B85325) group and the C-C bond of the carboxylic acid group are of particular interest. By mapping the potential energy surface, researchers can identify the different stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. Computational calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distributions, highlighting the regions of the molecule that are most likely to be involved in electron transfer processes.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the molecule's surface. Different colors are used to represent regions of varying potential, with red typically indicating areas of negative potential (electron-rich) and blue indicating areas of positive potential (electron-poor).

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the sulfanyl group, as these are electronegative atoms with lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atom of the sulfanyl group would likely exhibit positive potential, making them potential sites for nucleophilic attack. This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Predicted Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Computational chemistry can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These spectra show characteristic peaks corresponding to the different vibrational modes of the molecule's bonds, such as stretching and bending.

Similarly, nuclear magnetic resonance (NMR) chemical shifts for the hydrogen-1 (¹H) and carbon-13 (¹³C) atoms can be calculated. These theoretical chemical shifts provide information about the electronic environment of each nucleus in the molecule. The comparison of predicted and experimental spectra is a powerful method for structural elucidation and confirmation.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling can be employed to investigate the dynamics of chemical reactions involving this compound. This allows for a detailed understanding of how the molecule is synthesized and how it can be modified to create new derivatives.

Transition State Characterization for Key Synthetic and Derivatization Pathways

A key aspect of studying reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction pathway that connects reactants to products. Computational methods can be used to locate and calculate the structure and energy of the transition state for a given reaction.

For the synthesis of this compound or its subsequent derivatization, identifying the transition states of the key reaction steps provides crucial insights into the reaction's feasibility and kinetics. By understanding the energy barriers associated with these transition states, chemists can optimize reaction conditions to improve yields and selectivity. For example, in a reaction to modify the sulfanyl or carboxylic acid group, computational modeling could help to predict the most favorable reaction pathway and identify potential side reactions.

Potential Energy Surface (PES) Mapping and Reaction Energy Profiles

The theoretical investigation of this compound's reactivity and conformational landscape relies heavily on the mapping of its potential energy surface (PES). The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. By exploring the PES, stationary points such as minima, corresponding to stable isomers and conformers, and saddle points, representing transition states, can be identified.

For this compound, PES mapping would typically be performed using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. These studies would focus on the torsional angles involving the carboxylic acid and sulfanyl groups relative to the thiophene (B33073) ring. The rotation around the C3-C(OOH) bond and the C4-S(H) bond are crucial for determining the most stable conformations of the molecule.

Reaction energy profiles for processes involving this compound, such as deprotonation, oxidation of the sulfanyl group, or participation in condensation reactions, can be constructed from the PES. These profiles illustrate the energy changes along a specific reaction coordinate, detailing the energies of reactants, intermediates, transition states, and products. For instance, the energy profile for the deprotonation of the carboxylic acid group would reveal the activation energy required for this process and the relative stability of the resulting carboxylate anion. Similarly, the profile for the deprotonation of the sulfanyl group to form a thiolate could be computed to compare the acidities of the two functional groups.

Table 1: Hypothetical Reaction Energy Profile for Carboxylic Acid Deprotonation of this compound This table presents hypothetical data for illustrative purposes.

SpeciesRelative Energy (kcal/mol)
Reactant (Neutral Molecule)0.0
Transition State+5.2
Product (Carboxylate Anion)-10.8

Solvation Effects and Explicit Solvent Models in Reactivity

The chemical reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are essential to understand these solvation effects. Two primary approaches are used: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the energies of different molecular states. For this compound, an implicit model could predict the stabilization of charged species, such as the carboxylate or thiolate anions, in polar solvents, thereby influencing the pKa values of the acidic protons.

Explicit solvent models offer a more detailed and accurate picture by including individual solvent molecules in the simulation. This approach allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid or sulfanyl groups and solvent molecules like water. For this compound, explicit solvent simulations would be crucial for understanding the microscopic details of the solvation shell and its impact on conformational preferences and reactivity. For instance, explicit water molecules can form hydrogen bonds that stabilize certain conformers or facilitate proton transfer during reactions.

While specific studies on the solvation of this compound are not available, the general principles of how solvents interact with carboxylic acids and thiols are well-understood from both experimental and theoretical studies on other molecules. A hypothetical comparison of the calculated pKa values in different solvent models is shown in Table 2.

Table 2: Hypothetical Calculated pKa Values for this compound using Different Solvent Models This table presents hypothetical data for illustrative purposes.

Functional GroupGas Phase (No Solvent)Implicit Solvent (Water)Explicit Solvent (Water)
Carboxylic Acid250.34.54.2
Sulfanyl Group340.18.27.9

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can provide insights into its intermolecular interactions, which are fundamental to its physical properties and behavior in condensed phases.

The presence of both hydrogen bond donor (carboxylic acid and sulfanyl groups) and acceptor (carbonyl oxygen and sulfur atoms) sites in this compound suggests the potential for self-assembly into larger aggregates. MD simulations can be employed to investigate the theoretical aspects of this self-assembly process.

By simulating a system containing multiple molecules of this compound, it is possible to observe how they interact and organize. The simulations could reveal the formation of dimers, oligomers, or even more extended structures. The driving forces for this self-assembly would be a combination of hydrogen bonding, π-π stacking between the thiophene rings, and van der Waals interactions. The preferred modes of interaction and the resulting supramolecular architectures could be predicted. While no specific MD studies on the self-assembly of this compound have been reported, the principles are well-established from studies on other functionalized aromatic molecules.

The formation of intermolecular hydrogen bonding networks is a key aspect of the condensed-phase behavior of this compound. Theoretical studies, particularly MD simulations and quantum chemical calculations on molecular clusters, can elucidate the nature and strength of these hydrogen bonds.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form robust hydrogen bonds, leading to the formation of cyclic dimers, a common motif for carboxylic acids. The sulfanyl group is a weaker hydrogen bond donor, but it can still participate in hydrogen bonding, particularly with strong acceptors. The thiophene sulfur atom can also act as a weak hydrogen bond acceptor.

Quantum chemical calculations can be used to determine the geometries and energies of different hydrogen-bonded dimers and larger clusters of this compound. This information can then be used to parameterize force fields for more extensive MD simulations to study the dynamics and stability of the hydrogen-bonding network. A hypothetical comparison of the interaction energies for different dimer configurations is presented in Table 3.

Table 3: Hypothetical Interaction Energies for Different Dimer Configurations of this compound This table presents hypothetical data for illustrative purposes.

Dimer ConfigurationPredominant InteractionInteraction Energy (kcal/mol)
Carboxylic Acid - Carboxylic Acid (Cyclic)Hydrogen Bonding-15.2
Thiophene - Thiophene (Stacked)π-π Stacking-4.8
Carboxylic Acid - Sulfanyl GroupHydrogen Bonding-3.5

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are valuable for predicting the reactivity of new compounds and for understanding the structural features that govern reactivity.

For a class of compounds like substituted thiophenes, a QSRR model could be developed to predict a specific type of reactivity, for example, the rate of reaction with a particular electrophile or nucleophile. The development of such a theoretical framework for this compound and its derivatives would involve several steps.

First, a dataset of structurally related thiophene derivatives with experimentally measured reactivity data would be required. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

Next, a mathematical model would be developed to relate the calculated descriptors to the observed reactivity. This is typically achieved using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. The resulting QSRR equation can then be used to predict the reactivity of new thiophene derivatives, including this compound, based on their calculated descriptors.

While a specific QSRR model for the reactivity of this compound has not been developed, the general methodology is widely applied in computational chemistry. A hypothetical QSRR equation for predicting the reaction rate constant (log k) for a generic reaction of substituted thiophenes is shown below for illustrative purposes:

log k = 1.2 * (HOMO Energy) - 0.5 * (Dipole Moment) + 2.3 * (Charge on S atom) + constant

This equation illustrates how different calculated properties could be combined to predict reactivity. The coefficients in the equation would be determined by fitting the model to experimental data.

Computational Screening of Hypothetical Derivatives for Desired Chemical Reactivity

While specific, large-scale computational screening studies focused solely on hypothetical derivatives of this compound are not extensively detailed in published literature, the methodology for such in silico investigations is well-established and frequently applied to related thiophene structures to predict and rationalize their chemical behavior. researchgate.netmdpi.comresearchgate.net Computational screening serves as a powerful, resource-efficient tool to design and evaluate a virtual library of novel molecular structures, allowing researchers to prioritize the synthesis of candidates with the most promising properties.

The primary goal of computationally screening hypothetical derivatives of this compound is to modulate its chemical reactivity in a controlled manner. This is achieved in silico by systematically adding different functional groups at various positions on the thiophene ring and calculating the resulting changes in electronic structure and reactivity descriptors. These modifications can be designed to fine-tune the molecule's properties for specific applications, such as enhancing its interaction with a biological target or optimizing its characteristics as a building block in organic synthesis.

Methodology and Theoretical Basis

The principal method employed for these theoretical studies is Density Functional Theory (DFT). mdpi.comresearchgate.net DFT calculations provide deep insights into the electronic properties of molecules, which are fundamental to understanding their reactivity. mdpi.com For a computational screening campaign, a virtual library of derivatives would be generated by substituting the hydrogen atoms on the thiophene ring (at positions 2 and 5) with a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Key quantum chemical descriptors calculated to predict reactivity include:

Highest Occupied Molecular Orbital (HOMO) Energy: This orbital is the source of electrons in a chemical reaction. A higher HOMO energy level indicates that the molecule is a better electron donor (more nucleophilic) and more susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: This orbital is the first destination for electrons in a reaction. A lower LUMO energy level suggests the molecule is a better electron acceptor (more electrophilic) and more reactive towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of preferred sites for chemical reactions.

Predicted Reactivity Trends

Based on established chemical principles and computational studies on analogous thiophene compounds, clear trends in reactivity can be predicted for hypothetical derivatives of this compound. mdpi.com

Electron-Donating Groups (EDGs): Substituents like amino (–NH₂), hydroxyl (–OH), or methoxy (B1213986) (–OCH₃) would be predicted to raise both the HOMO and LUMO energy levels. The increase in HOMO energy would enhance the molecule's nucleophilicity, making it more reactive towards electrophiles. The effect on the HOMO-LUMO gap would depend on the relative energy shifts, but these derivatives are generally activated for electrophilic aromatic substitution.

Data Interpretation and Application

The results of such a computational screening would typically be compiled into a data table to facilitate direct comparison between derivatives. This allows researchers to rank candidates based on the desired reactivity profile. For instance, if the goal is to design a derivative that readily reacts with a nucleophile, candidates with the lowest calculated LUMO energies would be prioritized. Conversely, for reactions involving electrophiles, derivatives with the highest HOMO energies would be selected. This in silico approach streamlines the discovery process, guiding synthetic chemists to focus their efforts on molecules that are theoretically validated to possess the desired chemical characteristics.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Sulfanylthiophene 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules in solution. For 4-Sulfanylthiophene-3-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the connectivity of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring, a deshielded signal for the carboxylic acid proton (typically in the 10-13 ppm range), and a signal for the sulfanyl (B85325) proton. libretexts.org The ¹³C NMR spectrum will display signals for the four carbons of the thiophene ring and the carbonyl carbon of the carboxylic acid, which typically appears in the 160-180 ppm region. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2~8.0-8.5-
H5~7.3-7.8-
COOH~12.0-13.0 (broad)-
SH~3.5-4.5-
C2-~130-135
C3-~135-140
C4-~125-130
C5-~128-133
C=O-~165-175

While 1D NMR provides initial information, 2D NMR techniques are essential for assembling the complete molecular structure.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak would be expected between the H2 and H5 protons of the thiophene ring, confirming their through-bond scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H2 and C2, and H5 and C5, allowing for the unambiguous assignment of these specific carbon atoms. princeton.edu

Expected Key HMBC Correlations for this compound

ProtonCorrelates to Carbon(s)Significance
H2C3, C4Confirms connectivity along the thiophene ring backbone.
H5C3, C4Confirms connectivity and substitution pattern.
COOHC3, C=OPositions the carboxylic acid group at C3.
SHC4, C5Positions the sulfanyl group at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For a relatively planar molecule like this, NOESY could reveal the preferred orientation of the carboxylic acid and sulfanyl groups relative to the ring protons.

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes and chemical exchange. In this compound, restricted rotation around the C3-COOH single bond could occur at low temperatures. If the rotational barrier is significant, separate signals for different conformers (rotamers) might be observed. Variable-temperature NMR studies would allow for the determination of the energy barrier for this rotation. acs.org Similarly, proton exchange involving the acidic protons of the carboxyl and sulfanyl groups can be studied, often appearing as broad signals that may sharpen or disappear upon addition of D₂O. libretexts.org

In the solid state, molecules often adopt specific packing arrangements (polymorphs) and can form intermolecular structures like hydrogen-bonded dimers. acs.orgacs.org Solid-State NMR (SSNMR) is a powerful technique for characterizing these solid-state forms, which can have different physical properties. For this compound, the carboxylic acid groups are highly likely to form hydrogen-bonded dimers. SSNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS), can provide distinct spectra for different polymorphs, revealing differences in the local electronic environment of the carbon atoms due to crystal packing effects. princeton.edu This technique is invaluable for studying materials where single crystals suitable for X-ray diffraction are not available. mdpi.com

Mass Spectrometry for Mechanistic Investigations and Reaction Intermediate Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₅H₄O₂S₂), the exact mass of the molecular ion can be calculated and compared to the experimental value to confirm its composition. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. libretexts.org

Plausible HRMS Fragments for this compound

Proposed Fragment IonFormulaFragmentation PathwayCalculated Exact Mass (m/z)
[M]⁺C₅H₄O₂S₂Molecular Ion160.9656
[M-OH]⁺C₅H₃OS₂Loss of hydroxyl radical142.9628
[M-H₂S]⁺C₅H₂O₂SLoss of hydrogen sulfide (B99878)125.9752
[M-COOH]⁺C₄H₃S₂Loss of carboxyl radical114.9679
[M-CO₂]⁺C₄H₄S₂Decarboxylation115.9758

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming fragmentation pathways and identifying the structure of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate product ions. By analyzing the resulting product ion spectrum, the fragmentation cascade can be mapped out. For instance, selecting the [M-OH]⁺ ion (m/z 142.9628) as the precursor and observing its subsequent fragmentation (e.g., loss of CO) would provide definitive evidence for a specific breakdown pathway. This method is crucial for distinguishing between isomers and for identifying unknown compounds or reaction intermediates in complex mixtures. acs.orgresearchgate.net

Isotope Labeling Studies for Reaction Mechanism Probing

Isotope labeling is a powerful technique used to trace the pathways of atoms and bonds during chemical reactions, thereby elucidating reaction mechanisms. nih.gov By selectively replacing an atom with one of its isotopes (e.g., ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ³²S with ³⁴S), researchers can follow the fate of the labeled atom in the products, providing unambiguous evidence for proposed mechanistic steps. nih.gov

While specific isotope labeling studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its formation and reactivity. For instance, in the synthesis of thiophene rings, isotopic labeling with deuterium (B1214612) has been used to confirm mechanistic details such as 1,2-hydride shifts in cationic intermediates. mdpi.com

Potential Applications in Studying this compound:

Carboxylation Mechanisms: In studying the carboxylation of a thiophene precursor to introduce the carboxylic acid group, ¹³CO₂ could be used. Detecting the position of the ¹³C label in the final product would confirm the direct incorporation of CO₂ and could help differentiate between various mechanistic pathways, such as those involving direct electrophilic substitution or metal-catalyzed C-H activation. mdpi.com

C-S Bond Formation: To probe the mechanism of introducing the sulfanyl group, a precursor containing a ³⁴S-labeled sulfur source could be employed. Mass spectrometry or vibrational spectroscopy (IR/Raman) could then be used to track the incorporation of the ³⁴S isotope into the final this compound molecule.

Reaction Dynamics: Deuterium labeling at specific positions on the thiophene ring could be used to investigate kinetic isotope effects. dalalinstitute.com A change in the reaction rate upon isotopic substitution can provide information about the rate-determining step of a reaction and the nature of the transition state. dalalinstitute.com For example, a significant kinetic isotope effect upon replacing a C-H bond with a C-D bond would suggest that the cleavage of this bond is involved in the rate-limiting step.

X-Ray Crystallography for Absolute Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-Ray Diffraction for Molecular Conformation and Packing

For instance, the crystal structure of a benzyl (B1604629) derivative of a thieno[3,2-b]thiophene (B52689) system has been determined, confirming its molecular connectivity and spatial arrangement. nih.gov In the case of this compound, SCXRD would be expected to reveal key structural features:

Planarity of the Thiophene Ring: The thiophene ring is expected to be largely planar.

Conformation of Substituents: The orientation of the carboxylic acid and sulfanyl groups relative to the thiophene ring would be precisely determined.

Hydrogen Bonding: A crucial aspect of the crystal packing would be the formation of intermolecular hydrogen bonds. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. libretexts.org It is highly probable that this compound would exhibit similar dimeric structures in the solid state. The thiol group can also participate in weaker S-H···O or S-H···S hydrogen bonds, further influencing the crystal packing.

Table of Expected Crystallographic Parameters (Hypothetical)

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupCentrosymmetric (e.g., P2₁/c)Defines the symmetry elements within the unit cell, often indicating the presence of inversion centers.
Z (Molecules per unit cell)2 or 4Indicates the number of molecules in the asymmetric unit and their relationship within the unit cell.
Hydrogen Bonding MotifR²₂(8) ring for carboxylic acid dimer; potential S-H···ODictates the primary intermolecular interactions and influences the overall crystal packing and properties.

Powder X-Ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. rsc.org It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties such as solubility and stability. rsc.org

While no specific PXRD data for this compound has been reported, the technique would be essential for its solid-state characterization. Each polymorph of a compound produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at different scattering angles (2θ). nih.gov

Application in the Study of this compound:

Phase Identification: PXRD would be used to confirm the identity and purity of a synthesized batch of this compound by comparing its experimental pattern to a calculated pattern from single-crystal data or a reference standard.

Polymorph Screening: By crystallizing the compound under various conditions (e.g., different solvents, temperatures), PXRD can be used to identify the existence of different polymorphs.

Phase Transitions: Variable-temperature PXRD can be employed to study temperature-induced phase transitions between different polymorphic forms.

The combination of single-crystal and powder X-ray diffraction provides a complete picture of the solid-state structure of this compound, from the precise arrangement of atoms in a single molecule to the bulk properties of the crystalline material.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule and can be used to monitor chemical reactions in real-time. mdpi.com

Detailed Vibrational Analysis of Thiol, Carboxylic Acid, and Thiophene Moieties

While a dedicated vibrational analysis for this compound is not available, the expected spectral features can be inferred from the known vibrational modes of its constituent functional groups and related molecules like 2-thiophene carboxylic acid. iosrjournals.org

Thiol (S-H) Moiety:

S-H Stretching (ν(S-H)): This vibration is expected to appear as a weak but sharp band in the IR spectrum, typically in the range of 2550-2600 cm⁻¹. Its intensity in the Raman spectrum can be variable. The position of this band is sensitive to hydrogen bonding.

S-H Bending (δ(S-H)): This mode is generally weak and appears in the fingerprint region of the IR spectrum.

Carboxylic Acid (COOH) Moiety:

O-H Stretching (ν(O-H)): In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, giving rise to a very broad and strong absorption band in the IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹. libretexts.org

C=O Stretching (ν(C=O)): This is one of the most characteristic bands in the IR spectrum. For a hydrogen-bonded dimer, a strong, sharp absorption is expected around 1700-1725 cm⁻¹. libretexts.org In the Raman spectrum, this band is also typically observed.

C-O Stretching (ν(C-O)) and O-H Bending (δ(O-H)): These modes are coupled and appear in the fingerprint region, typically between 1200 and 1450 cm⁻¹.

Thiophene Moiety:

C-H Stretching (ν(C-H)): Aromatic C-H stretching vibrations of the thiophene ring are expected to appear in the region of 3000-3100 cm⁻¹. globalresearchonline.net

Ring Stretching (ν(C=C) and ν(C-C)): The stretching vibrations of the thiophene ring typically give rise to a series of bands in the 1300-1600 cm⁻¹ region. iosrjournals.org For 2-substituted thiophenes, characteristic bands are observed around 1530, 1430, and 1350 cm⁻¹. iosrjournals.org

C-S Stretching (ν(C-S)): The C-S stretching vibrations of the thiophene ring are usually found in the 600-900 cm⁻¹ region and can be weak in the IR spectrum but more prominent in the Raman spectrum. iosrjournals.org

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity (IR/Raman)
ν(O-H) stretch (H-bonded)Carboxylic Acid2500-3300Weak/BroadStrong, Broad / Weak
ν(C-H) stretch (aromatic)Thiophene3000-31003000-3100Medium / Strong
ν(S-H) stretchThiol2550-26002550-2600Weak, Sharp / Medium
ν(C=O) stretch (H-bonded)Carboxylic Acid1700-17251700-1725Strong / Medium
ν(C=C) ring stretchThiophene~1500-1600~1500-1600Medium / Strong
ν(C-C) ring stretchThiophene~1300-1450~1300-1450Medium / Strong
δ(O-H) in-plane bend / ν(C-O)Carboxylic Acid~1200-1450VariableStrong / Variable
ν(C-S) ring stretchThiophene~600-900~600-900Weak-Medium / Medium

In-situ and Operando Spectroscopic Monitoring of Chemical Transformations

In-situ and operando spectroscopy are powerful methodologies for studying catalytic reactions and other chemical processes under actual reaction conditions. wikipedia.org These techniques allow for the real-time monitoring of reactants, intermediates, and products, providing invaluable kinetic and mechanistic information. researchgate.net

Potential Applications for this compound:

Reaction Monitoring: The synthesis of this compound could be monitored using in-situ FTIR or Raman spectroscopy. For example, in a carboxylation reaction, the disappearance of a C-H vibrational band of the precursor and the appearance of the characteristic C=O and O-H bands of the carboxylic acid product could be tracked over time to determine reaction rates and identify the formation of any intermediate species.

Catalyst Characterization: In catalytic reactions involving derivatives of this compound, operando spectroscopy can be used to study the state of the catalyst during the reaction. For instance, if the molecule is used as a ligand in a metal complex catalyst, changes in its vibrational spectrum upon coordination to the metal center and during the catalytic cycle can be observed.

Surface Chemistry: If this compound or its derivatives are adsorbed onto a surface (e.g., in the formation of self-assembled monolayers), in-situ techniques like Attenuated Total Reflectance (ATR)-FTIR spectroscopy could be used to study the orientation and bonding of the molecules on the surface.

By combining detailed vibrational analysis with in-situ and operando monitoring, a comprehensive understanding of the molecular structure and reactivity of this compound and its derivatives can be achieved.

Applications of 4 Sulfanylthiophene 3 Carboxylic Acid As a Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

The spatial proximity of the acidic proton of the carboxylic acid and the nucleophilic sulfur of the thiol group on the 4-sulfanylthiophene-3-carboxylic acid scaffold provides a powerful platform for intramolecular cyclization reactions. This inherent reactivity is exploited in the synthesis of complex heterocyclic systems, including fused, spiro, and bridged compounds.

The structure of this compound is ideally suited for the synthesis of thieno[3,4-b]thiophene (B1596311) derivatives. These fused bicyclic systems are of significant interest in materials science, particularly for organic electronics. rsc.orgencyclopedia.pub The intramolecular condensation between the carboxylic acid and the thiol group is a direct pathway to forming a second five-membered ring fused to the original thiophene (B33073) core.

This transformation can typically be achieved through dehydration, leading to the formation of a thieno[3,4-d]thiolactone. Subsequent reduction or other modifications of the carbonyl group can yield the fully aromatic thieno[3,4-b]thiophene skeleton. While specific literature detailing this exact transformation for this compound is limited, the synthesis of thienothiophenes from appropriately disubstituted thiophenes is a well-established strategy in heterocyclic chemistry. nih.govnih.gov For example, palladium-catalyzed reactions have been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which serves as a key building block for more complex derivatives. rsc.org The cyclization of precursors containing adjacent functional groups is a cornerstone of fused-ring synthesis. semanticscholar.orgnih.gov

Table 1: Potential Fused Ring Systems from this compound

PrecursorReaction TypePotential Fused Product CoreSignificance
This compoundIntramolecular CondensationThieno[3,4-d]thiolactoneIntermediate for Thienothiophenes
This compoundReaction with 1,2-dihaloethane followed by cyclizationDihydrothieno[3,4-b] rsc.orgrsc.orgdithiinePrecursor to conducting polymers
This compoundReaction with phosgene (B1210022) or equivalentThieno[3,4-d] rsc.orgnih.govoxathiolan-2-oneReactive intermediate for further functionalization

The functional handles of this compound also offer theoretical pathways to more topologically complex structures like spiro and bridged compounds. Spirocycles, which contain two rings connected through a single atom, and bridged systems, where two rings share three or more atoms, are valuable scaffolds in medicinal chemistry and materials science. beilstein-journals.org

A plausible strategy for creating a spirocyclic system involves a multi-component reaction where the carboxylic acid acts as a tether. For instance, a 1,3-dipolar cycloaddition reaction could be designed. Ylides can be generated in situ from 1,3-thiazolidine-4-carboxylic acid and a carbonyl compound, which then undergo cycloaddition to form spiro compounds. beilstein-journals.org A similar approach could theoretically be adapted where the thiophene carboxylic acid is first converted into a suitable dipolarophile or dipole precursor.

The synthesis of bridged compounds could be envisioned through an intramolecular Diels-Alder (IMDA) reaction. This would require converting the starting material into a precursor containing both a diene and a dienophile tethered to the thiophene ring. The carboxylic acid and thiol groups would serve as anchor points for attaching these reactive moieties, and a subsequent thermal or Lewis acid-catalyzed cyclization would form the bridged bicyclic structure.

Scaffold for Multi-Functionalized Organic Molecules

Beyond ring construction, the distinct reactive sites of this compound make it an excellent scaffold. It can be functionalized to create molecules with tailored properties for use in advanced materials and supramolecular chemistry.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. researchgate.net Carboxylic acids are among the most widely used functional groups for coordinating to metal centers in MOF synthesis. researchgate.netalfa-chemistry.com Furthermore, linkers containing soft donor atoms like sulfur (thiols or thioethers) are a recognized class that can impart unique properties to the resulting framework. rsc.org

This compound is a theoretically ideal candidate for a heterofunctional linker. Its key features include:

A Hard Donor Site: The carboxylate group provides a strong, charge-rich coordination site favored by many metal ions used in MOF synthesis.

A Soft Donor Site: The thiol group offers a soft, polarizable sulfur atom that can coordinate to softer metal ions or act as a site for post-synthetic modification.

Rigid Backbone: The thiophene ring provides a rigid and geometrically defined spacer, which is crucial for creating predictable and porous framework structures.

The presence of both hard and soft donor groups could be used to direct the assembly of heterometallic MOFs or frameworks with enhanced catalytic activity, where the thiol group could act as a catalytic site or an anchor for catalytic nanoparticles.

Table 2: Theoretical Attributes of this compound as a MOF Linker

AttributeDescriptionPotential Advantage in MOFs
mediationHeterofunctionalContains both carboxylate (hard) and thiol (soft) donor groups.Formation of complex or heterometallic frameworks; post-synthetic modification capability.
flip_to_frontRigidityThe thiophene ring is a planar, rigid spacer.Promotes the formation of crystalline, porous structures with high surface areas.
scienceElectronic PropertiesThe π-conjugated thiophene core is electronically active.Potential for conductive or photoactive MOFs.
settingsTunabilityThe thiol, carboxylic acid, and thiophene ring can be further functionalized.Fine-tuning of pore size, chemical environment, and material properties.

The bifunctional nature of this compound also makes it a valuable precursor for synthesizing macrocycles and polymers for supramolecular assemblies. The formation of supramolecular architectures from thiophene-based oligomers is an area of active research. mdpi.comnih.gov

Under high-dilution conditions, an intermolecular reaction between two or more molecules of this compound can lead to the formation of macrocycles. For example, the formation of a cyclic dimer could occur through the creation of two thioester linkages, resulting in a 14-membered ring containing two thiophene units. Such thiophene-containing macrocycles are of interest for their host-guest chemistry and potential as ionophores or sensors.

Alternatively, under standard concentration conditions, the same head-to-tail condensation would lead to the formation of linear polymers. These polymers, featuring repeating thiophene units linked by thioester bonds, could engage in π-π stacking and other non-covalent interactions to form ordered supramolecular structures. This self-assembly is analogous to the formation of metallo-supramolecular polymers from thiophene-based unimers, which have applications in electrochromic devices. nih.gov

Role in Cascade and Domino Reactions for Step-Economical Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. rsc.orgnih.gov These reactions are highly valued in organic synthesis for their efficiency and atom economy, as they can rapidly build molecular complexity from simple starting materials. nih.govacs.orgresearchgate.net

This compound is an excellent substrate for designing cascade reactions due to its two distinct, yet proximal, reactive centers. A cascade can be initiated by an intermolecular reaction at one functional group, which then sets up a favorable intramolecular cyclization involving the second group.

For example, a proposed cascade reaction could involve the Michael addition of the thiol group to an α,β-unsaturated carbonyl compound. The resulting thioether intermediate would still possess the carboxylic acid. This intermediate could then undergo an intramolecular Friedel-Crafts acylation or another form of cyclization onto an activated position, forming a complex fused polycyclic system in a single synthetic operation. Such strategies provide a step-economical route to novel heterocyclic scaffolds that would otherwise require lengthy, multi-step syntheses. nih.gov

Table 3: Hypothetical Domino Reaction Sequence

StepReaction TypeDescription
looks_oneStep 1 (Initiation)Michael AdditionThe thiol group of this compound adds to an α,β-unsaturated ketone (e.g., chalcone) in an intermolecular fashion.
looks_twoStep 2 (Propagation)Intramolecular Aldol (B89426) CondensationThe intermediate formed now contains a ketone and a carboxylic acid. The enolate of the ketone attacks the carboxyl group (or its activated form).
looks_3Step 3 (Termination)DehydrationThe resulting cyclic aldol adduct dehydrates to form a stable, fused polycyclic aromatic system.

Polymer Precursor in Theoretical Material Design

The bifunctional nature of this compound, featuring both a nucleophilic thiol (-SH) group and a versatile carboxylic acid (-COOH) group on a polymerizable thiophene ring, makes it a compelling candidate for theoretical exploration in advanced material design. Computational studies and theoretical models are instrumental in predicting the properties of hypothetical polymers derived from such a monomer, offering a cost-effective pathway to designing novel materials with tailored functionalities.

Monomer for Polythiophenes with Pendant Carboxyl and Thiol Groups (Theoretical Considerations)

In theoretical studies, this compound is envisioned as a monomer unit that, upon polymerization, would yield a polythiophene backbone with pendant carboxyl and thiol groups at the 3- and 4-positions of each thiophene ring, respectively. The resulting polymer would possess a unique combination of a conjugated backbone, responsible for its electrical and optical properties, and reactive side chains that can be further modified or can participate in intermolecular interactions.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to predict the electronic and structural properties of such hypothetical polymers. mghpcc.org Theoretical calculations can elucidate the influence of the electron-donating thiol group and the electron-withdrawing carboxylic acid group on the electronic structure of the polythiophene backbone. researchgate.netplu.mx These studies can predict key parameters such as the band gap, ionization potential, and electron affinity, which are crucial for applications in organic electronics. nih.govresearchgate.net

The presence of both -SH and -COOH groups is expected to induce significant steric hindrance between adjacent monomer units, potentially leading to a non-planar conformation of the polymer backbone. This twisting of the thiophene rings would, in turn, affect the extent of π-conjugation and, consequently, the electronic properties of the material. nih.gov Theoretical models can simulate these conformational changes and their impact on the polymer's properties.

The pendant carboxyl and thiol groups also offer opportunities for post-polymerization modification. For instance, the carboxylic acid group can be converted into esters or amides, while the thiol group can undergo oxidation or react with electrophiles. These modifications could fine-tune the solubility, processability, and electronic properties of the polymer.

Below is a table summarizing the theoretically predicted effects of the pendant groups on the properties of poly(this compound).

PropertyPredicted Influence of Pendant GroupsTheoretical Basis
Electronic Band Gap Likely increased due to steric hindrance and disruption of π-conjugation.DFT calculations on substituted polythiophenes show that bulky side chains can increase the band gap by inducing torsion in the polymer backbone. nih.gov
Solubility Potentially enhanced in polar solvents due to the hydrophilic nature of the carboxyl and thiol groups.The presence of polar functional groups generally improves the solubility of conjugated polymers in polar organic solvents.
Intermolecular Interactions Strong hydrogen bonding is expected between the carboxyl and thiol groups of different polymer chains.The -COOH and -SH groups are known to form strong hydrogen bonds, which would influence the packing and morphology of the polymer in the solid state.
Post-Polymerization Functionality The carboxyl and thiol groups provide reactive sites for further chemical modifications.Standard organic reactions can be employed to modify these functional groups, allowing for the tailoring of polymer properties.

Cross-Linking Agent in Theoretical Polymer Network Designs

The bifunctionality of this compound also makes it a theoretical candidate as a cross-linking agent in the design of novel polymer networks. In this role, the thiophene ring could be incorporated into a polymer backbone, leaving the thiol and carboxylic acid groups available to form cross-links with other polymer chains.

For instance, the carboxylic acid groups could react with diols or diamines to form ester or amide cross-links, while the thiol groups could be oxidized to form disulfide bridges between polymer chains. Such cross-linking would transform a system of linear or branched polymers into a three-dimensional network with enhanced mechanical strength, thermal stability, and solvent resistance. specialchem.com

Theoretical modeling can be employed to design and predict the properties of such cross-linked polymer networks. Computational simulations can help to understand the influence of cross-linking density on the mechanical and thermal properties of the resulting material. Furthermore, these models can predict the swelling behavior of the network in different solvents, which is a critical parameter for applications such as hydrogels and membranes.

The introduction of a conjugated thiophene moiety within the cross-links could also impart interesting electronic and optical properties to the network. For example, the network could exhibit conductivity or be responsive to light, opening up possibilities for applications in flexible electronics, sensors, and actuators.

The following table outlines the theoretical design considerations for using this compound as a cross-linking agent.

Design ParameterTheoretical ConsiderationPredicted Outcome
Cross-Linking Chemistry Esterification/amidation of the -COOH group; oxidation of the -SH group to form disulfide bonds.Formation of a robust, covalently cross-linked polymer network.
Cross-Linking Density Can be controlled by the molar ratio of this compound to other monomers.Higher cross-linking density would lead to increased rigidity, thermal stability, and solvent resistance. specialchem.com
Properties of the Resulting Network The network would combine the mechanical properties of a cross-linked polymer with the potential electronic properties of the incorporated thiophene units.A mechanically stable material with potential for conductivity, electroactivity, or photoresponsivity.
Potential Applications Theoretical designs could target applications in stimuli-responsive materials, conductive hydrogels, or membranes with selective transport properties.The unique combination of properties could enable the development of advanced functional materials.

Coordination Chemistry and Ligand Design with 4 Sulfanylthiophene 3 Carboxylic Acid

Chelation Behavior of the Thiol and Carboxylic Acid Functionalities

The chelation behavior of 4-sulfanylthiophene-3-carboxylic acid is dictated by the interplay of its soft thiol donor and its hard carboxylic acid donor. This duality allows for a range of coordination modes, making it a versatile ligand in coordination chemistry.

Mono- and Bidentate Coordination Modes to Metal Centers

It is anticipated that this compound can act as both a monodentate and a bidentate ligand. In a monodentate fashion, either the sulfur atom of the thiol group or one of the oxygen atoms of the carboxylate group can coordinate to a metal center. This type of coordination is often observed in the initial stages of complex formation or in the presence of competing ligands.

More significantly, the molecule is well-suited for bidentate coordination, where both the thiol and carboxylic acid groups bind to the same metal center, forming a stable five-membered chelate ring. This chelation is expected to enhance the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. The specific coordination would likely involve the deprotonated thiolate and carboxylate groups, forming strong covalent and ionic bonds with the metal ion.

Multidentate Coordination Leading to Polymeric or Cluster Architectures

Beyond simple chelation, this compound possesses the potential to act as a multidentate bridging ligand, connecting multiple metal centers to form extended structures such as coordination polymers or metal-organic frameworks (MOFs). nih.gov In such arrangements, the carboxylate group could bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion, while the thiolate group could also bridge two or more metal ions. wikipedia.org This bridging capability is crucial for the design of materials with specific structural and functional properties, including porosity for gas storage or catalytic activity. nih.govresearchgate.netberkeley.educhemrxiv.orgchemrxiv.org The formation of discrete polynuclear metal clusters is also a possibility, where several ligands and metal ions assemble into a well-defined molecular architecture. wikipedia.org

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would likely follow established methods in coordination chemistry. wikipedia.orgnih.gov Characterization would rely on a combination of spectroscopic and analytical techniques to determine the structure and properties of the resulting complexes.

Transition Metal Complexes with Diverse Oxidation States and Geometries

Transition metals, with their variable oxidation states and coordination geometries, are expected to form a wide array of complexes with this ligand. nih.gov The synthesis would typically involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in directing the outcome of the synthesis, influencing the coordination mode of the ligand and the final structure of the complex. The resulting complexes could exhibit various geometries, including square planar, tetrahedral, or octahedral, depending on the coordination number and electronic configuration of the metal ion.

Main Group Metal Adducts and Organometallic Derivatives

In addition to transition metals, main group elements are also potential candidates for forming complexes with this compound. The nature of the bonding in these complexes would likely be more ionic compared to their transition metal counterparts. Furthermore, the synthesis of organometallic derivatives, where the ligand is attached to a metal center that also bears metal-carbon bonds, could lead to novel compounds with interesting reactivity and catalytic potential.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

While specific theoretical studies on this compound complexes are not currently available, computational methods such as Density Functional Theory (DFT) would be invaluable for understanding the nature of the metal-ligand interactions and predicting the stability of potential complexes. nih.gov

DFT Calculations of Binding Energies, Geometries, and Electronic Structures of Complexes

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricacies of metal-ligand interactions. For complexes of this compound, DFT calculations can provide deep insights into their stability, preferred geometries, and electronic nature. While specific experimental data for this exact ligand are scarce, theoretical studies on analogous thiophene-carboxylic acid derivatives offer a framework for understanding its coordination behavior.

Binding Energies: DFT calculations can predict the binding energy between the metal center and the this compound ligand. This energy is a critical indicator of the stability of the resulting complex. The binding energy is influenced by factors such as the nature of the metal ion, its oxidation state, and the coordination mode of the ligand. For instance, chelation involving both the carboxylate oxygen and the sulfanyl (B85325) sulfur would be expected to result in a significantly higher binding energy compared to a simple monodentate coordination through the carboxylate group alone.

Geometries: The optimized geometry of a metal complex, including bond lengths and angles, can be accurately determined using DFT. These calculations can predict how the ligand will arrange itself around a central metal ion. For this compound, DFT can help to determine the most stable coordination geometry, whether it be tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the complex.

Electronic Structures: The electronic structure of a metal complex, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can be thoroughly analyzed with DFT. This information is vital for understanding the reactivity, spectroscopic properties, and potential catalytic activity of the complex. For example, the HOMO-LUMO energy gap is a key parameter that influences the electronic transitions and, consequently, the color and photophysical properties of the complex. nih.gov

Illustrative Data Table: Calculated Properties of a Hypothetical [M(4-Sulfanylthiophene-3-carboxylate)₂] Complex

Metal Ion (M)Coordination ModeBinding Energy (kcal/mol)M-O Bond Length (Å)M-S Bond Length (Å)HOMO-LUMO Gap (eV)
Cu(II)Bidentate (O,S-chelate)-45.81.982.252.15
Zn(II)Bidentate (O,S-chelate)-38.22.052.323.20
Ni(II)Bidentate (O,S-chelate)-42.52.012.282.58
Pd(II)Bidentate (O,S-chelate)-55.12.022.302.45

Note: The data in this table are representative values based on DFT calculations for similar thiophene-based ligands and are intended for illustrative purposes only.

Predictive Modeling of Spectroscopic Signatures for Metal Complexes

Computational modeling, particularly using Time-Dependent DFT (TD-DFT), can predict the spectroscopic signatures of metal complexes of this compound. This predictive capability is invaluable for interpreting experimental spectra and for the rational design of complexes with desired spectroscopic properties.

Infrared (IR) Spectroscopy: The IR spectrum of a ligand changes upon coordination to a metal ion. DFT calculations can predict the vibrational frequencies of the complex, allowing for the assignment of specific bands in the experimental spectrum. For example, the stretching frequency of the C=O bond in the carboxylic acid group is expected to shift to a lower wavenumber upon coordination to a metal center. nih.gov The magnitude of this shift can provide clues about the coordination mode of the carboxylate group (monodentate vs. bidentate). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is often challenging for paramagnetic complexes, for diamagnetic complexes, DFT can predict the chemical shifts of the protons and carbons in the ligand upon coordination. Changes in the chemical shifts of the thiophene (B33073) ring protons can indicate the involvement of the thiophene sulfur in coordination.

UV-Visible Spectroscopy: TD-DFT is a powerful method for predicting the electronic absorption spectra of metal complexes. It can calculate the energies and intensities of electronic transitions, which correspond to the absorption bands observed in the UV-Visible spectrum. These transitions can be classified as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions, providing a detailed understanding of the electronic structure of the complex.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis (Non-Biological Applications)

The unique electronic and structural features of this compound make it a promising candidate for the development of novel catalysts. The presence of both soft (sulfur) and hard (oxygen) donor atoms allows for the coordination of a wide range of metal centers, which is a key aspect in catalyst design.

Design Principles for Metal-Organic Catalysts in Organic Transformations

The design of efficient metal-organic catalysts based on this compound for organic transformations hinges on several key principles:

Choice of Metal Center: The catalytic activity is highly dependent on the nature of the metal ion. For example, palladium or rhodium complexes are often employed in cross-coupling reactions, while ruthenium or iridium complexes are known for their activity in hydrogenation and transfer hydrogenation reactions.

Ligand Tuning: The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic performance. In the case of this compound, modifications to the thiophene ring or the sulfanyl group could be explored to modulate the electron-donating ability of the ligand and, consequently, the reactivity of the metal center.

Reaction Media and Conditions: The choice of solvent, temperature, and pressure can significantly impact the efficiency and selectivity of a catalytic reaction. These parameters need to be carefully optimized for each specific transformation.

While direct catalytic applications of this compound are not yet widely reported, its structural motifs are present in ligands used for various catalytic processes. Carboxylic acids, in general, have been explored as directing groups in C-H activation reactions, and sulfur-containing ligands are known to be effective in a range of catalytic transformations. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Ligand

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its carboxylic acid and sulfanyl groups, makes it an excellent candidate for the construction of novel MOFs and coordination polymers.

The carboxylic acid group can act as a primary linker, forming strong coordination bonds with metal centers to build the framework structure. The sulfanyl group can then serve as a secondary functional site within the pores of the MOF. This "dangling" functional group can be used for post-synthetic modification, for example, by introducing other functional moieties or by serving as a reactive site for catalysis or sensing applications.

The incorporation of thiophene-based linkers into MOFs has been shown to impart interesting properties, such as luminescence and conductivity. acs.orgrsc.org The presence of the sulfur atom in the thiophene ring can also enhance the affinity of the MOF for certain guest molecules, making it a promising material for applications in gas storage and separation.

Surface Functionalization for Heterogeneous Catalysis or Material Design

The principles of coordination chemistry with this compound can be extended to the functionalization of surfaces for applications in heterogeneous catalysis and material design. The sulfanyl group, in particular, can form strong bonds with the surfaces of noble metals such as gold, silver, and platinum. This allows for the self-assembly of a monolayer of the ligand on the metal surface.

This surface functionalization can be used in several ways:

Heterogeneous Catalysis: By anchoring metal complexes of this compound onto a solid support, a heterogeneous catalyst can be prepared. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Material Design: The modification of surfaces with this ligand can alter the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. The carboxylic acid group can be further functionalized to introduce other desired properties.

Sensor Development: Surfaces functionalized with this compound can be used as sensing platforms. The coordination of specific analytes to the surface-bound ligand can induce a measurable change in an optical or electrical signal.

The ability to tailor the properties of surfaces through the controlled assembly of functional molecules like this compound is a rapidly developing area of research with significant potential for a wide range of technological applications.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Sulfanylthiophene 3 Carboxylic Acid

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a molecule like 4-sulfanylthiophene-3-carboxylic acid, which possesses both a carboxylic acid and a thiol group, various chromatographic methods can be optimized for analysis.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile compounds like this compound. nih.gov Method development typically focuses on reversed-phase chromatography due to the compound's polarity.

A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. mdpi.com The pH of the mobile phase is a critical parameter; acidifying the mobile phase (e.g., with phosphoric acid or formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on reversed-phase columns. nih.gov

Detection is typically achieved using a UV detector, as the thiophene (B33073) ring contains a chromophore that absorbs UV light. nih.govnih.gov For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). For trace analysis of carboxylic acids, derivatization with a fluorescent tag can be employed to enable highly sensitive fluorescence detection. nih.gov

Table 1: Representative HPLC Method Parameters for Thiophene Carboxylic Acids

ParameterConditionRationale
Stationary Phase C18 (Octadecyl silane)Provides good retention for moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric AcidOrganic solvent elutes the compound, while the acid suppresses carboxylate formation for better peak shape. nih.gov
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples to optimize resolution and analysis time.
Flow Rate 0.8 - 1.2 mL/minStandard flow rates for analytical columns, balancing speed and efficiency.
Column Temperature 25 - 40 °CControlled temperature ensures reproducible retention times.
Detection UV Absorbance (e.g., at 254 nm)The thiophene ring allows for direct UV detection. nih.gov
Internal Standard A structurally similar compound (e.g., another thiophene derivative)Used for accurate quantification by correcting for injection volume variations. nih.gov

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid and thiol groups into more volatile and stable functional groups, such as esters and thioethers. nih.gov

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol in the presence of an acid catalyst, or with a reagent like isobutyl chloroformate. nih.gov The thiol group can be alkylated to form a thioether. Once derivatized, the compound can be analyzed by GC. Capillary columns with various stationary phases can be used for separation. nih.govresearchgate.net

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. gcms.cz However, for selective and highly sensitive detection of sulfur-containing compounds, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is superior. gcms.czshimadzu.com GC coupled with Mass Spectrometry (GC-MS) is invaluable for the structural identification of the derivative and any reaction byproducts. nih.govresearchgate.net

Table 2: Typical GC Method Parameters for Derivatized Thiophene Compounds

ParameterConditionRationale
Derivatization Agent Isobutyl chloroformate (for carboxylic acid)Increases volatility and thermal stability for GC analysis. nih.gov
Stationary Phase Fused silica (B1680970) capillary column (e.g., SH-WAX)Provides high-resolution separation of volatile compounds. shimadzu.com
Carrier Gas Helium or HydrogenInert mobile phase for carrying analytes through the column. shimadzu.com
Temperature Program Ramped from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C)Ensures separation of compounds with different boiling points. shimadzu.com
Injector Temperature ~250 °CEnsures rapid volatilization of the sample.
Detector Sulfur Chemiluminescence Detector (SCD)Offers high sensitivity and selectivity for sulfur-containing analytes. gcms.czshimadzu.com
Detector Temperature ~250-300 °CPrevents condensation of analytes in the detector.

While this compound itself is an achiral molecule, chiral derivatives could be synthesized, for instance, by esterification with a chiral alcohol. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" technique for the separation of enantiomers. selvita.com It often provides faster and more efficient separations compared to HPLC. chromatographyonline.com

The mobile phase in SFC is typically supercritical carbon dioxide, often mixed with a small amount of an organic modifier like methanol or ethanol (B145695) to adjust solvent strength. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. nih.goveuropeanpharmaceuticalreview.com The addition of additives to the mobile phase can significantly improve enantioseparation and peak shape. europeanpharmaceuticalreview.com SFC's compatibility with mass spectrometry (SFC-MS) further enhances its utility for analyzing complex mixtures. chromatographyonline.com

Table 3: General SFC Parameters for Chiral Separations

ParameterConditionRationale
Stationary Phase Polysaccharide-based Chiral Stationary Phase (CSP)The chiral selector enables the differential interaction and separation of enantiomers. nih.goveuropeanpharmaceuticalreview.com
Mobile Phase Supercritical CO2 with an alcohol modifier (e.g., Methanol)CO2 is the primary mobile phase; the modifier adjusts polarity and improves solubility. chromatographyonline.com
Back Pressure 100 - 200 barMaintains the CO2 in a supercritical state.
Flow Rate 1 - 4 mL/minHigher flow rates are possible due to the low viscosity of supercritical fluids, leading to faster analysis. selvita.comchromatographyonline.com
Column Temperature 30 - 50 °CAffects fluid density and can influence selectivity.
Detection UV-Vis Detector or Mass Spectrometer (MS)UV detection is common; MS provides mass information for identification.

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods offer high sensitivity and are well-suited for the analysis of electroactive species. The thiol (-SH) group in this compound is readily oxidizable, making it an excellent target for electrochemical detection and characterization. nih.gov

Voltammetric techniques, such as cyclic voltammetry (CV), involve applying a varying potential to an electrode and measuring the resulting current. mdpi.com This method is highly effective for characterizing the redox behavior of thiol compounds. researchgate.net By scanning the potential at a working electrode (e.g., glassy carbon, gold, or a modified electrode), an oxidation peak corresponding to the conversion of the thiol group to a disulfide or other oxidized species can be observed. nih.govkoreascience.kr

The potential at which this peak occurs provides information about the redox potential of the thiol group, which is a fundamental electrochemical property. The peak current is proportional to the concentration of the analyte, allowing for quantification. The choice of solvent, supporting electrolyte, and pH can significantly influence the voltammetric response. koreascience.kr

Table 4: Parameters for Voltammetric Analysis of Aromatic Thiols

ParameterConditionRationale
Technique Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV)CV is used to probe redox mechanisms, while LSV is often used for quantification. rsc.org
Working Electrode Glassy Carbon Electrode (GCE), Gold (Au) ElectrodeProvides a surface for the electron transfer reaction. Modified electrodes can enhance sensitivity. koreascience.kracs.org
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)Provides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum (Pt) wireCompletes the electrical circuit.
Supporting Electrolyte 0.1 M Phosphate Buffer or Perchloric AcidProvides conductivity to the solution and controls the pH, which affects the redox potential of thiols. researchgate.net
Scan Rate 10 - 100 mV/sThe rate at which the potential is swept; affects the shape and size of the voltammetric peaks.

Amperometry involves holding the electrode at a constant potential where the oxidation of the thiol occurs and measuring the resulting current over time. This technique is particularly useful as a detection method in flow systems, such as Flow Injection Analysis (FIA) or as a detector following HPLC separation. acs.orgscite.ai

For amperometric detection of thiols, a key challenge is the high potential often required for their oxidation at conventional electrodes, which can lead to interference from other substances. To overcome this, chemically modified electrodes are frequently used. nih.gov These electrodes incorporate a catalyst or mediator that facilitates the oxidation of the thiol at a significantly lower potential, thereby improving both sensitivity and selectivity. acs.orgacs.org For instance, electrodes modified with pyrroloquinoline quinone (PQQ) have been shown to act as efficient biocatalysts for mediating thiol oxidation at reduced overpotentials. acs.orgnih.gov As the analyte flows past the electrode, it is oxidized, generating a current signal that is proportional to its concentration. acs.org

Table 5: Amperometric Detection in a Flow System for Thiols

ParameterConditionRationale
Flow System HPLC or Flow Injection Analysis (FIA)Delivers the analyte to the detector in a continuous and reproducible manner.
Detector Amperometric detector with a flow cellHouses the three-electrode system (working, reference, counter).
Working Electrode Chemically Modified Electrode (e.g., PQQ-modified GCE)Catalyzes the thiol oxidation at a lower potential, increasing selectivity and sensitivity. acs.orgacs.org
Applied Potential A fixed potential on the oxidation wave of the thiolEnsures that the current measured is directly proportional to the analyte concentration.
Carrier Solution/Mobile Phase Buffered aqueous solution (e.g., pH 7-8)The pH can be optimized to enhance the catalytic efficiency of the modified electrode. acs.org
Detection Limit Nanomolar (nM) to Micromolar (µM) rangeAmperometric detection with modified electrodes can achieve very low detection limits. nih.gov

Spectrophotometric Assays Beyond Basic Identification

Spectrophotometry offers rapid and accessible means for quantitative analysis. While basic IR and NMR are fundamental for structural elucidation, advanced UV-Vis and fluorescence spectroscopy provide sensitive tools for quantification and dynamic monitoring.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful quantitative technique based on the absorption of light by molecules with chromophores. The this compound molecule contains a thiophene ring and a carboxyl group, which are expected to result in UV absorbance. While simple carboxylic acids absorb around 210 nm, the conjugated π-system of the thiophene ring, influenced by the sulfur substituents, will shift the maximum absorption wavelength (λmax) to a more analytically useful region, likely above 250 nm. researchgate.netlibretexts.org

Concentration Determination: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations of this compound and measuring their absorbance at λmax, a calibration curve can be constructed. This curve allows for the precise determination of the compound's concentration in unknown samples.

Illustrative Data Table: Calibration Curve for this compound

Concentration (μM)Absorbance at λmax
50.112
100.225
250.560
501.120
751.685

Reaction Progress Monitoring: UV-Vis spectroscopy is also an effective tool for monitoring the progress of chemical reactions involving this compound. If a reaction modifies the chromophore of the molecule—for instance, through esterification of the carboxylic acid or alkylation of the sulfanyl (B85325) group—the λmax or the molar absorptivity will change. By continuously measuring the absorbance of the reaction mixture at a specific wavelength, one can track the depletion of the reactant or the formation of the product in real-time.

While this compound itself is not expected to be strongly fluorescent, its carboxylic acid functional group provides a convenient handle for derivatization with fluorescent tags. This approach dramatically increases detection sensitivity, enabling quantification at trace levels. The process involves reacting the carboxylic acid with a fluorescent labeling agent, often a fluorescent hydrazine, hydroxylamine, or amine, to form a highly fluorescent amide derivative. thermofisher.com

Several classes of reagents are suitable for this purpose. For example, coumarin (B35378) derivatives like 7-amino-4-methylcoumarin (B1665955) can be coupled to the carboxylic acid using a carbodiimide (B86325) activator such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com Similarly, naphthalimide-based reagents can react with the carboxylic acid to yield adducts detectable at femtomole levels. thermofisher.com The choice of derivatizing agent depends on the required sensitivity, the desired excitation and emission wavelengths, and the sample matrix. This method is particularly valuable when analyzing samples where the target compound is present in very low concentrations.

Interactive Data Table: Potential Fluorescent Derivatization Reagents for Carboxylic Acids

Derivatization ReagentReactive GroupTypical Excitation λ (nm)Typical Emission λ (nm)
7-Amino-4-methylcoumarinAmine~340-350~440-450
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonateSulfonate Ester~259~394
5-(Aminoacetamido)fluoresceinAmine~490~520
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)Amine~360~515

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. For this compound, coupling liquid or gas chromatography with mass spectrometry provides unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile compounds in complex matrices. Due to its polar nature, this compound can be challenging to retain on standard reversed-phase (RP) LC columns. nih.gov Method development may involve using polar-embedded or polar-endcapped columns, or employing derivatization to increase hydrophobicity.

Derivatization with reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly improve chromatographic behavior and ionization efficiency for mass spectrometric detection. nih.govshimadzu.com

Impurity Profiling: LC-MS, particularly with a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer, is exceptionally suited for impurity profiling. It can separate and identify process-related impurities (e.g., unreacted starting materials, byproducts) and degradation products. The high mass accuracy of HRMS allows for the determination of elemental compositions for unknown peaks, facilitating their identification.

Chemical Metabolite Identification: In the context of chemical (non-biological) metabolites, LC-MS is used to identify products from forced degradation studies (e.g., exposure to acid, base, light, heat, or oxidizing agents). This helps to understand the compound's stability and predict potential degradants.

Interactive Data Table: Potential Impurities and Degradants of this compound Detectable by LC-MS

Potential Impurity/DegradantStructure ModificationExpected Mass Shift (Da)
Oxidized Sulfide (B99878) (Sulfoxide)Addition of one Oxygen atom+15.99
Oxidized Sulfide (Sulfone)Addition of two Oxygen atoms+31.99
Disulfide DimerDimerization via S-S bond+ (Molecular Weight - 2.02)
Decarboxylated ProductLoss of CO2-44.00
Methyl EsterReplacement of H with CH3+14.02

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov Due to the low volatility of the carboxylic acid group, this compound is not directly amenable to GC-MS analysis. However, it can be readily analyzed after a derivatization step that converts the polar carboxylic acid into a more volatile ester, such as a methyl ester (via diazomethane (B1218177) or methanol/acid catalysis) or a silyl (B83357) ester (e.g., using BSTFA).

Volatile Components Analysis: While the target compound itself is not volatile, GC-MS is highly effective for analyzing volatile impurities, residual solvents, or volatile byproducts in a sample of this compound. Headspace GC-MS can be employed to analyze the gas phase above a solid or liquid sample, providing a profile of the most volatile components without dissolving the sample. mdpi.commdpi.com

Reaction Profiling: GC-MS can be used to profile the progress of a reaction where this compound is a reactant or product. By taking aliquots of the reaction mixture at different time points, quenching the reaction, and derivatizing the entire aliquot, one can monitor the disappearance of starting materials and the appearance of the derivatized product. The mass spectrometer provides definitive identification of the chromatographic peaks, confirming the course of the reaction and detecting any side products formed. researchgate.net

Future Perspectives and Emerging Research Directions for 4 Sulfanylthiophene 3 Carboxylic Acid Research

Exploration of Novel and Unconventional Synthetic Pathways for 4-Sulfanylthiophene-3-carboxylic acid and its Analogs

While classical thiophene (B33073) syntheses like the Gewald, Paal-Knorr, and Fiesselmann reactions provide foundational routes, future efforts will likely focus on more sophisticated and atom-economical strategies to construct the polysubstituted thiophene core of this compound. bohrium.com Emerging research directions are geared towards methods that offer enhanced regioselectivity, functional group tolerance, and procedural efficiency, which are critical for a molecule with two reactive functional groups.

Unconventional approaches that hold promise include:

Metal-Catalyzed Heterocyclization: Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols presents a modern and efficient method for creating substituted thiophenes. acs.org Adapting this methodology could provide a direct route to analogs of this compound from readily available S-containing alkyne precursors. nih.gov

Iodocyclization Reactions: The electrophilic iodocyclization of thioenynes or 1-mercapto-3-alkyne-2-ols offers a versatile tool for constructing highly functionalized iodothiophenes, which can then be further modified. bohrium.comorganic-chemistry.org This strategy could be employed to synthesize a 4-iodothiophene precursor, which could subsequently be converted to the target sulfanyl (B85325) derivative.

Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular complexity in a single step. researchgate.net Designing a novel MCR that incorporates precursors for the sulfanyl and carboxylic acid moieties could provide a rapid and convergent pathway to the target molecule and a library of its analogs. bohrium.com

Metal-Free Cyclizations: Driven by principles of green chemistry, metal-free synthetic routes are gaining traction. The use of elemental sulfur with base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻) for reaction with alkynols is an innovative approach that could be explored for the synthesis of the thiophene ring. organic-chemistry.org Similarly, domino reactions mediated by organic bases like DABCO to assemble tetrasubstituted thiophenes represent a promising avenue. organic-chemistry.org

These advanced synthetic strategies could circumvent the limitations of traditional multistep sequences, potentially leading to higher yields and greater structural diversity.

Design and Synthesis of Advanced Derivatives with Precisely Tunable Reactivity and Chemical Properties

The true potential of this compound lies in its capacity to serve as a platform for generating a diverse library of advanced derivatives. The dual functionality of the molecule allows for orthogonal chemical modifications, enabling the precise tuning of its electronic, physical, and biological properties.

Future research will likely focus on two primary areas of derivatization:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into a wide array of functional groups, including esters, amides, and acid halides. This would allow for the attachment of various molecular fragments to modulate solubility, create linkers for bioconjugation, or coordinate to metal centers.

Modification of the Sulfanyl Group: The thiol group is highly reactive and can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or used as a potent nucleophile in various coupling reactions. These modifications can dramatically alter the electronic properties of the thiophene ring and provide anchor points for surface attachment.

By systematically exploring these derivatization pathways, researchers can create a portfolio of molecules with tailored properties. For example, attaching electron-donating or electron-withdrawing groups via the sulfanyl or carboxylate positions could fine-tune the molecule's HOMO/LUMO energy levels for applications in organic electronics. cmu.edu Similarly, in a medicinal chemistry context, creating a library of amide derivatives could be used to probe interactions with biological targets. nih.gov

Integration into Emerging Materials Science Concepts (Theoretical and Design Aspects, excluding performance data)

The unique structure of this compound makes it a compelling candidate for theoretical exploration in materials science, particularly in the design of novel organic electronic materials and functional surfaces.

Thiophene-based compounds are integral to the field of organic electronics, serving as building blocks for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). acs.orgijsr.net Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the optoelectronic properties of new organic molecules before their synthesis. researchgate.netacs.orgresearchgate.net

Future theoretical studies on this compound and its derivatives would likely focus on:

Frontier Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the band gap and assess its potential as a semiconductor. The electron-rich sulfanyl group and the potentially electron-withdrawing carboxyl group could create a donor-acceptor character within the molecule, which is a key design principle for tuning electronic properties. nih.gov

Charge Transport Properties: Modeling how molecular packing in the solid state could influence charge carrier mobility. The ability of the carboxylic acid and thiol groups to participate in intermolecular hydrogen bonding or coordinate to surfaces could be a critical factor in controlling solid-state morphology.

Excitation and Emission Spectra: Simulating UV-visible absorption and emission spectra to identify derivatives that might be suitable as organic dyes or fluorescent probes. acs.org

These computational investigations can guide the rational design of advanced derivatives with electronic properties precisely tailored for specific optoelectronic applications. nih.govfrontiersin.org

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on solid surfaces, providing a powerful method for tailoring surface properties. researchgate.netsigmaaldrich.com Molecules containing thiol or carboxylic acid groups are well-known to form robust SAMs on various substrates, most notably gold (for thiols) and metal oxides (for carboxylic acids). mdpi.com

This compound is an exceptional candidate for SAM formation due to its bifunctional nature, offering several theoretical design possibilities:

Controlled Surface Attachment: The molecule possesses two distinct anchoring groups. This could allow for selective binding to a substrate. For instance, on a gold surface, it is expected to bind via the sulfanyl group, leaving the carboxylic acid group exposed to the interface. nih.gov This would create a functional surface that could be used for subsequent chemical reactions, sensor development, or controlling biological interactions.

Orientational Control: The rigid thiophene ring, combined with the two anchoring points, could lead to the formation of highly ordered and densely packed monolayers. The orientation of the thiophene ring relative to the surface could be influenced by the choice of substrate and assembly conditions, potentially tuning the surface dipole and work function. researchgate.net

Bifunctional Surfaces: On substrates capable of binding both thiols and carboxylic acids, complex surface architectures could be envisioned where the molecule acts as a linker between different materials.

Future research in this area will involve modeling the adsorption energies, molecular orientation, and packing densities of SAMs derived from this molecule on various technologically relevant surfaces. uh.edu

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Reactivity

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular discovery and synthesis. Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and even design molecules with desired properties.

For a molecule like this compound, AI and ML could accelerate research in several ways:

Retrosynthesis and Pathway Prediction: ML-based retrosynthesis tools could propose novel and unconventional synthetic pathways by learning from the entire body of published chemical literature. This could uncover non-intuitive connections and suggest more efficient routes than those designed by human chemists alone.

Reaction Optimization: AI algorithms could predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of the target molecule and its derivatives, reducing the need for extensive empirical screening.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the electronic, physical, or biological properties of a virtual library of derivatives. This would allow researchers to screen thousands of potential compounds in silico and prioritize the most promising candidates for synthesis.

Interdisciplinary Research Opportunities in Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation

Flow chemistry, where reactions are performed in continuous streams within a network of tubes and reactors, offers significant advantages over traditional batch chemistry, including enhanced safety, better process control, and ease of automation and scale-up. durham.ac.ukresearchgate.net This technology is particularly well-suited for heterocyclic chemistry. cam.ac.uk

The synthesis of this compound and its derivatives presents a prime opportunity for leveraging these interdisciplinary technologies:

Automated Synthesis: An automated flow synthesis platform could be developed to produce the core molecule and a library of its derivatives in a rapid and reproducible manner. nih.gov This would involve pumping starting materials through heated reactors containing immobilized catalysts or reagents, followed by in-line purification. nih.gov

High-Throughput Experimentation (HTE): Coupling an automated flow synthesizer with HTE platforms would enable the rapid screening of reaction conditions to quickly identify optimal synthetic protocols. acs.org Furthermore, the generated library of compounds could be directly funneled into high-throughput screening assays to evaluate their properties, creating a closed-loop cycle of design, synthesis, and testing.

This integrated approach would dramatically accelerate the pace of discovery, allowing for the rapid exploration of the chemical space around the this compound scaffold and the swift identification of new functional materials or bioactive agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.